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molecular formula C11H11BrO4 B8357557 Methyl 2-(acetyloxy)-5-bromo-4-methylbenzoate

Methyl 2-(acetyloxy)-5-bromo-4-methylbenzoate

Cat. No. B8357557
M. Wt: 287.11 g/mol
InChI Key: DEVPPSLZQMFBCF-UHFFFAOYSA-N
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Patent
US09365551B2

Procedure details

NBS (0.71 g, 4.01 mmol) and benzoyl peroxide (0.07 g, 0.20 mmol) were added to a solution of methyl 2-(acetyloxy)-5-bromo-4-methylbenzoate (may be prepared as described in Description 3; 1.15 g, 4.01 mmol) in carbon tetrachloride (20 ml). The mixture was heated at reflux for 18 hours, cooled and the solvent removed in vacuo. Purification by SP4 (10-20% ethyl acetate/hexane) yielded the title compound as a pale yellow oil. 1.38 g.
Name
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:27]([O:30][C:31]1[CH:40]=[C:39]([CH3:41])[C:38]([Br:42])=[CH:37][C:32]=1[C:33]([O:35][CH3:36])=[O:34])(=[O:29])[CH3:28]>C(Cl)(Cl)(Cl)Cl>[C:27]([O:30][C:31]1[CH:40]=[C:39]([CH2:41][Br:8])[C:38]([Br:42])=[CH:37][C:32]=1[C:33]([O:35][CH3:36])=[O:34])(=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.07 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C(=C1)C)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by SP4 (10-20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C(=C1)CBr)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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